molecular formula C17H21NO B8167765 4-(6-Ethoxynaphthalen-2-yl)piperidine

4-(6-Ethoxynaphthalen-2-yl)piperidine

Cat. No.: B8167765
M. Wt: 255.35 g/mol
InChI Key: GMTUKHQZRCOZKO-UHFFFAOYSA-N
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Description

4-(6-Ethoxynaphthalen-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

The synthesis of 4-(6-Ethoxynaphthalen-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 6-ethoxynaphthalene with piperidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and hydrogenation . Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance yield and efficiency .

Chemical Reactions Analysis

4-(6-Ethoxynaphthalen-2-yl)piperidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-(6-Ethoxynaphthalen-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-Ethoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

4-(6-Ethoxynaphthalen-2-yl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other piperidine derivatives .

Properties

IUPAC Name

4-(6-ethoxynaphthalen-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-19-17-6-5-15-11-14(3-4-16(15)12-17)13-7-9-18-10-8-13/h3-6,11-13,18H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTUKHQZRCOZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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